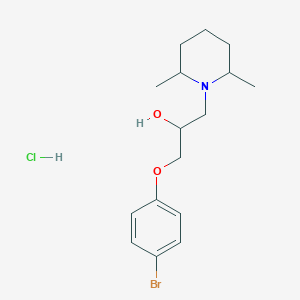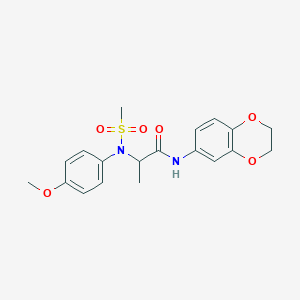![molecular formula C21H16BrFO5 B4016258 methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016258.png)
methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds related to methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate involves complex reactions, such as cyclization and bromination, to introduce bromo and fluoro substituents into the chromene core. These processes often employ microwave-assisted cyclization under mildly basic conditions to achieve the target molecules with desired functional groups (Dao et al., 2018).
Molecular Structure Analysis The molecular structure of related compounds is typically confirmed through X-ray crystallography. For instance, ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate's structure was determined through this method, highlighting the intricate arrangement of atoms and the spatial configuration of the bromo and ethyl groups (Kirillov et al., 2015).
Chemical Reactions and Properties These compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The bromo and fluoro groups significantly influence the reactivity, making these compounds suitable for further functionalization (Battula et al., 2017).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The presence of bromo and fluoro groups affects these properties, often enhancing the compound's stability and solubility in organic solvents (Sapnakumari et al., 2014).
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the compound's molecular structure. The electronegative fluoro and bromo substituents impact the electron distribution across the molecule, influencing its reactivity patterns and interactions with other chemicals (Graziano et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFO5/c1-3-20(17(24)11-4-7-13(23)8-5-11)16-14-10-12(22)6-9-15(14)28-19(26)21(16,20)18(25)27-2/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIYPMOHATPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)OC)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide](/img/structure/B4016176.png)
![methyl [5-(4-biphenylylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4016185.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine](/img/structure/B4016197.png)
![1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-(acetylamino)benzenesulfonate](/img/structure/B4016202.png)
![1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]](/img/structure/B4016203.png)
![10-[bis(4-methoxyphenyl)methylene]-4-(4-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4016211.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4016233.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B4016241.png)
![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4016248.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine](/img/structure/B4016266.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]methanesulfonamide](/img/structure/B4016273.png)


![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4016295.png)